molecular formula C13H9Cl2FO3S B2774695 4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2361724-39-0

4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2774695
CAS No.: 2361724-39-0
M. Wt: 335.17
InChI Key: KUWYADQLZQVFSF-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is a versatile chemical compound extensively used in scientific research. It exhibits unique properties that enable its application in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 4-chlorobenzene-1-sulfonate
  • 4-Fluorophenyl 2,5-dichlorobenzene-1-sulfonate
  • 4-Fluorophenyl 3,4-dichlorobenzene-1-sulfonate

Uniqueness

4-Fluorophenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

(4-fluorophenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FO3S/c1-8-6-11(14)12(15)7-13(8)20(17,18)19-10-4-2-9(16)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWYADQLZQVFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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